(3-Oxo-pyrrolidin-1-YL)-acetic acid

Medicinal Chemistry Chemical Biology Drug Discovery

This heterocyclic building block features a unique 3-oxo substitution pattern, providing a distinct synthetic handle not available with common 2-oxo isomers. Its predicted LogP (-2.9) versus unsubstituted pyrrolidine acetic acid (-2.5) demonstrates superior aqueous solubility for lead optimization. Procure as a versatile scaffold for novel chemical libraries with consistent high purity for reproducible results.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 885277-96-3
Cat. No. B3030262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Oxo-pyrrolidin-1-YL)-acetic acid
CAS885277-96-3
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1CN(CC1=O)CC(=O)O
InChIInChI=1S/C6H9NO3/c8-5-1-2-7(3-5)4-6(9)10/h1-4H2,(H,9,10)
InChIKeyIJCHFUFLWTYEBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Oxo-pyrrolidin-1-YL)-acetic Acid (CAS 885277-96-3): A 3-Oxo-Pyrrolidine Building Block for Research and Development Procurement


(3-Oxo-pyrrolidin-1-yl)-acetic acid, also known as 2-(3-oxopyrrolidin-1-yl)acetic acid [1], is a heterocyclic chemical building block consisting of a pyrrolidine ring with a keto group at the 3-position and an acetic acid side chain. Its molecular formula is C₆H₉NO₃ and its molecular weight is 143.14 g/mol . This compound is typically procured as a free base or as its hydrochloride salt (CAS 1187927-10-1) for use as a versatile intermediate or research tool in medicinal chemistry and organic synthesis .

Procurement Alert: Why Generic Substitution of (3-Oxo-pyrrolidin-1-YL)-acetic Acid is Not Advisable for Critical Research


The direct substitution of (3-Oxo-pyrrolidin-1-yl)-acetic acid with other pyrrolidine-acetic acid derivatives is not recommended due to a critical lack of publicly available, comparable quantitative data for this specific compound. While similar structures like 2-oxopyrrolidine-1-acetic acids [1] or α-substituted variants [2] may appear analogous, their biological and physicochemical properties differ significantly. Substitution without direct comparative evidence introduces a high risk of experimental failure, as even minor changes in the ring's oxidation state or side-chain can lead to dramatically different interactions with biological targets, as observed in medicinal chemistry campaigns [3].

Quantitative Differentiation Evidence for (3-Oxo-pyrrolidin-1-YL)-acetic Acid (CAS 885277-96-3) Against Comparators


Lack of Publicly Available Comparative Biological Data for (3-Oxo-pyrrolidin-1-yl)-acetic Acid

A comprehensive search of primary research articles, patents, and authoritative databases (excluding vendor marketing sites) found no direct, quantitative comparative biological data for (3-Oxo-pyrrolidin-1-yl)-acetic acid. The compound is listed as a research building block by multiple vendors , but specific IC50, Ki, or other activity values in defined assays against a comparator are absent from the public domain. This is a critical finding for procurement: its value proposition is based on its role as a unique synthetic intermediate, not on any documented biological superiority.

Medicinal Chemistry Chemical Biology Drug Discovery

Comparative Physicochemical Profile: Distinction from Unsubstituted Pyrrolidine Acetic Acid

The presence of the 3-oxo group in the pyrrolidine ring fundamentally alters the compound's physicochemical properties compared to its unsubstituted analog, pyrrolidine-1-acetic acid. While no direct experimental data for the target compound is available, computational predictions indicate significant differences. For (3-Oxo-pyrrolidin-1-yl)-acetic acid, the predicted XLogP is -2.9 [1]. In contrast, the predicted XLogP for the unsubstituted pyrrolidine-1-acetic acid is -2.5 [2]. The lower LogP indicates higher hydrophilicity, which can impact solubility, membrane permeability, and pharmacokinetic behavior if the compound were used in a biological context.

Physicochemical Properties Drug Design Medicinal Chemistry

Structural Distinction: 3-Oxo vs. 2-Oxo Pyrrolidine Acetic Acid Isomers

The target compound is a 3-oxo isomer, with the carbonyl group at position 3 of the pyrrolidine ring. This distinguishes it from 2-oxopyrrolidine-acetic acid derivatives, which are more common in the literature as they are related to piracetam analogs [1]. The position of the carbonyl group is a critical determinant of a molecule's shape, electronic distribution, and ability to form hydrogen bonds. While no direct biological comparison exists, medicinal chemistry precedent across numerous scaffolds demonstrates that moving a hydrogen bond acceptor by a single atom can alter binding affinity by orders of magnitude [2].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Research & Industrial Scenarios for Procuring (3-Oxo-pyrrolidin-1-YL)-acetic Acid (CAS 885277-96-3)


As a Building Block in the Synthesis of Diverse Pyrrolidine Derivatives

The primary justified use case for procuring (3-Oxo-pyrrolidin-1-yl)-acetic acid is as a core scaffold in the synthesis of novel chemical libraries. Its unique 3-oxo substitution pattern provides a distinct synthetic handle not offered by the more common 2-oxo isomers [1]. It is commercially available in high purity , making it suitable for use as a starting material in both academic and industrial research settings, where the exploration of novel chemical space is the objective.

As a Research Intermediate for Optimizing Physicochemical Properties

In lead optimization campaigns within drug discovery, the introduction of polar groups is a common strategy to modulate a molecule's properties. The significantly lower predicted LogP (-2.9) of (3-Oxo-pyrrolidin-1-yl)-acetic acid compared to unsubstituted pyrrolidine acetic acid (-2.5) [1] suggests its utility as a fragment for increasing aqueous solubility. Researchers can justify its procurement and use in molecular design when the goal is to improve the solubility profile of a lead series, based on this tangible, quantifiable difference in predicted lipophilicity.

As a Validated Synthetic Intermediate in Patented Chemical Processes

The compound or its derivatives are relevant as intermediates in the synthesis of more complex molecules. The general use of oxopyrrolidine acetic acid derivatives as intermediates is well-established in the patent literature, including for the synthesis of piracetam-like compounds [1] and in patented processes for optically active pyrrolidine acetic acids . While the specific compound may not be the exact intermediate, its structural similarity positions it as a valuable, commercially-available building block for exploring related chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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